![molecular formula C19H15NO3S B2587539 Methyl 2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate CAS No. 921096-24-4](/img/structure/B2587539.png)
Methyl 2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate
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Description
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
Anticancer Properties: Thiophene-based compounds exhibit promising anticancer activity. Researchers explore their potential as novel chemotherapeutic agents by studying their effects on cancer cell lines and tumor models .
Anti-Inflammatory Agents: Thiophenes possess anti-inflammatory properties. Compounds like “Methyl 2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate” may contribute to the development of anti-inflammatory drugs .
Antimicrobial Activity: Thiophene derivatives demonstrate antimicrobial effects against bacteria, fungi, and other pathogens. Researchers investigate their mechanisms of action and potential clinical applications .
Corrosion Inhibition and Material Science
Thiophene derivatives find applications in material science and corrosion protection:
- Corrosion Inhibitors : Thiophenes act as effective corrosion inhibitors in industrial settings. They protect metal surfaces from degradation caused by chemical reactions with corrosive agents .
Other Fields
Metal Complexing Agents: Thiophenes, including “Methyl 2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate,” can form stable complexes with metal ions, influencing catalysis and other chemical processes .
Insecticides: Some thiophene derivatives exhibit insecticidal properties. Researchers investigate their potential as environmentally friendly pest control agents .
properties
IUPAC Name |
methyl 2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-23-19(22)16-11-12-24-18(16)20-17(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQZWLGQJCWNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate |
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